![molecular formula C8H2F5N B1430242 2,4-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1440535-21-6](/img/structure/B1430242.png)
2,4-Difluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2,4-Difluoro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2F5N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile can be represented by the InChI code:1S/C8H2F5N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H
. This indicates that the molecule consists of a benzonitrile core with fluorine and trifluoromethyl substituents. Physical And Chemical Properties Analysis
2,4-Difluoro-3-(trifluoromethyl)benzonitrile is a liquid at room temperature . It is insoluble in water but almost transparent in methanol .Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group can influence the pka of the compound, which can affect its interaction with its targets .
Biochemical Pathways
It is known that the compound can participate in nickel-catalyzed arylcyanation reactions .
Result of Action
It is known that the compound can influence the chemical reactivity, physico-chemical behavior, and biological activity of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-(trifluoromethyl)benzonitrile. For instance, the compound is classified as a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFTLMBXARNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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